[1,3]Dioxolo[4,5-B]pyridine-6-carbaldehyde
Overview
Description
[1,3]Dioxolo[4,5-B]pyridine-6-carbaldehyde is a chemical compound with the following properties:
- Chemical Formula : C<sub>7</sub>H<sub>5</sub>NO<sub>3</sub>
- Molecular Weight : 151.1214 g/mol
- CAS Number : 76470-45-6
- MDL Number : MFCD13181529
Molecular Structure Analysis
The molecular structure of [1,3]Dioxolo[4,5-B]pyridine-6-carbaldehyde consists of a pyridine ring fused with a dioxolopyridine moiety. The aldehyde group (–CHO) is attached to the pyridine ring. The arrangement of atoms and bonds can be visualized using molecular modeling software.
Chemical Reactions Analysis
While specific reactions involving this compound are not extensively documented, it likely participates in typical aldehyde reactions, such as nucleophilic additions, condensations, and oxidation reactions. Researchers should explore its reactivity in various contexts.
Physical And Chemical Properties Analysis
- Solubility : Investigate its solubility in different solvents (e.g., water, organic solvents).
- Melting Point : Determine the temperature at which it transitions from solid to liquid.
- Boiling Point : Identify the temperature at which it vaporizes.
- Stability : Assess its stability under various conditions (e.g., light, temperature, pH).
Safety And Hazards
- Toxicity : Evaluate its toxicity profile through experimental studies.
- Handling Precautions : Follow standard laboratory safety protocols when working with this compound.
- Environmental Impact : Consider its impact on the environment during disposal.
Future Directions
- Biological Activity : Investigate its potential as a drug candidate or probe for biological studies.
- Derivatives : Explore derivatives of this compound with modified functional groups.
- Applications : Assess its applications in materials science, catalysis, or other fields.
Please note that this analysis is based on available information, and further research may yield additional insights.
properties
IUPAC Name |
[1,3]dioxolo[4,5-b]pyridine-6-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO3/c9-3-5-1-6-7(8-2-5)11-4-10-6/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZYWCEWLUVVEBR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)N=CC(=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70502667 | |
Record name | 2H-[1,3]Dioxolo[4,5-b]pyridine-6-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70502667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[1,3]Dioxolo[4,5-B]pyridine-6-carbaldehyde | |
CAS RN |
76470-45-6 | |
Record name | 2H-[1,3]Dioxolo[4,5-b]pyridine-6-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70502667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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